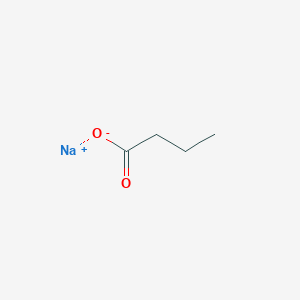

Butyrate de sodium

Vue d'ensemble

Description

Il a la formule chimique Na(C₃H₇COO) et une masse molaire de 110,088 g/mol . Ce composé est remarquable pour son odeur forte et désagréable et se présente généralement sous la forme d’un solide cristallin blanc soluble dans l’eau . Le butyrate de sodium a divers effets sur les cellules mammifères cultivées, notamment l’inhibition de la prolifération, l’induction de la différenciation et la modulation de l’expression des gènes .

Mécanisme D'action

Le butyrate de sodium exerce ses effets principalement par l’inhibition de l’activité de la désacétylase des histones (HDAC) de classe I, en particulier HDAC1, HDAC2 et HDAC3 . Cette inhibition conduit à une hyperacétylation des histones, ce qui affecte la structure de la chromatine et l’expression des gènes . De plus, le this compound module les réponses immunitaires en augmentant les niveaux de cellules T régulatrices (Tregs) et en influençant diverses voies de signalisation, notamment l’activation du TGF-β et de la microglie .

Applications De Recherche Scientifique

Sodium butyrate has a wide range of applications in scientific research:

Chemistry: It is used as an acylating reagent for phenols and other compounds.

Medicine: It is used in the treatment of various conditions, including spinal muscular atrophy and cancer Sodium butyrate enhances the cytotoxic effects of chemotherapeutic agents like etoposide in cancer treatment.

Industry: Sodium butyrate is used as a feed additive to improve gut health in animals.

Analyse Biochimique

Biochemical Properties

Sodium butyrate interacts with various enzymes and proteins. Specifically, it inhibits class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, HDAC3 . This interaction with HDACs leads to histone hyperacetylation, a key process in the regulation of gene expression .

Cellular Effects

Sodium butyrate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing cell differentiation, and modulating gene expression . It also plays a role in histone acetylation, leading to alterations in several oncologic signaling pathways .

Molecular Mechanism

The molecular mechanism of sodium butyrate involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Sodium butyrate inhibits HDAC activity, which is estimated to affect the expression of only 2% of mammalian genes . This inhibition of HDAC activity results in histone hyperacetylation, a key process in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium butyrate has been shown to have temporal effects on cellular function. For instance, it has been shown to reduce infarct volume and ameliorate sensory motor impairment in middle-aged female rats when measured at 2 and 5 days post middle cerebral artery occlusion (MCAo) .

Dosage Effects in Animal Models

The effects of sodium butyrate vary with different dosages in animal models. For instance, in a study on the effects of sodium butyrate in animal models of mania and depression, sodium butyrate reversed the depressive-like and manic-like behaviors evaluated in the animal models .

Metabolic Pathways

Sodium butyrate is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It also plays a role in the regulation of glucose homeostasis and lipid metabolism .

Transport and Distribution

Sodium butyrate is transported and distributed within cells and tissues. A study has shown that oral intake of butyrate modulates the expression of genes encoding short-chain fatty acid (SCFA) transporters .

Subcellular Localization

It is known that sodium butyrate can influence the activity of enzymes and proteins within the cell, such as HDACs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le butyrate de sodium peut être synthétisé en faisant réagir l’acide butyrique avec l’hydroxyde de sodium (NaOH) en solution aqueuse . La réaction est généralement effectuée par addition goutte à goutte d’acide butyrique à la solution de NaOH, suivie d’une évaporation de l’eau et d’un séchage pour obtenir le produit final . Les conditions de réaction impliquent le maintien de la température autour de 50 °C pendant l’addition, puis une incubation à 70 °C pendant quelques heures .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l’aide de méthodes similaires, mais à plus grande échelle. Le processus consiste à dissoudre l’acide n-butyrique dans l’eau, à chauffer à 50 °C et à ajouter du carbonate de sodium ou de l’hydroxyde de sodium . La réaction est maintenue à 80 °C pendant 1 à 1,5 heure, suivie de l’ajout de bicarbonate de sodium pour stabiliser le pH . Le produit final est obtenu par distillation sous pression réduite et séchage .

Analyse Des Réactions Chimiques

Types de réactions : Le butyrate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour produire du butanal et d’autres composés apparentés.

Réduction : Il peut être réduit en butanal à l’aide de 9-borabicyclo[3.3.1]nonane (9-BBN) dans le tétrahydrofurane (THF).

Réactifs et conditions courants :

Oxydation : Le chlorochromate de pyridinium (PCC) est couramment utilisé pour les réactions d’oxydation.

Réduction : Le 9-BBN dans le THF est utilisé pour les réactions de réduction.

Substitution : Les réactifs chloroiminium à base de liquide ionique sont utilisés pour les réactions d’estérification.

Principaux produits :

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif d’acylation pour les phénols et autres composés.

Médecine : Il est utilisé dans le traitement de diverses affections, notamment l’amyotrophie spinale et le cancer Le this compound améliore les effets cytotoxiques des agents chimiothérapeutiques comme l’étoposide dans le traitement du cancer.

Industrie : Le this compound est utilisé comme additif alimentaire pour améliorer la santé intestinale des animaux.

Comparaison Avec Des Composés Similaires

Le butyrate de sodium est souvent comparé à d’autres acides gras à chaîne courte (AGCC) comme l’acétate et le propionate. Si tous les AGCC ont des effets bénéfiques sur la santé intestinale, le this compound est unique en raison de sa puissante activité inhibitrice de la HDAC . Des composés similaires incluent :

Acide butyrique : Le composé parent du this compound, également connu pour son rôle dans la santé intestinale.

Butyrate de calcium : Une autre forme saline de l’acide butyrique avec des effets biologiques similaires.

Propionate : Un autre AGCC ayant des effets bénéfiques sur la santé intestinale, mais une inhibition de la HDAC moins puissante.

Le this compound se démarque par sa forte activité inhibitrice de la HDAC et son large éventail d’applications dans la recherche scientifique et la médecine.

Propriétés

Numéro CAS |

156-54-7 |

|---|---|

Formule moléculaire |

C4H8NaO2 |

Poids moléculaire |

111.09 g/mol |

Nom IUPAC |

sodium;butanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

Clé InChI |

SWEYNHYBJHPVJL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].[Na+] |

SMILES isomérique |

CCCC(=O)[O-].[Na+] |

SMILES canonique |

CCCC(=O)O.[Na] |

Apparence |

Assay:≥95% (NMR)A crystalline solid |

melting_point |

251.0 °C |

Key on ui other cas no. |

156-54-7 |

Description physique |

White powder; [MSDSonline] |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |

Pression de vapeur |

0.00000015 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

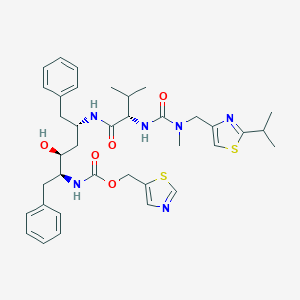

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.